molecular formula C24H33NO2P2 B3339481 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide CAS No. 1044553-58-3

2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide

Cat. No.: B3339481
CAS No.: 1044553-58-3
M. Wt: 429.5 g/mol
InChI Key: ODYDZUFLMKTRIF-NCXUSEDFSA-N
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Description

2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is a chiral organophosphorus compound featuring a maleimide core substituted with two (2R,5R)-2,5-dimethylphospholano groups at the 2- and 3-positions and an N-bound 3,5-dimethylphenyl group. The stereochemistry of the phospholano ligands and the electronic properties of the aryl substituent make this compound significant in asymmetric catalysis and ligand design for transition-metal complexes .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2P2/c1-14-11-15(2)13-20(12-14)25-23(26)21(28-16(3)7-8-17(28)4)22(24(25)27)29-18(5)9-10-19(29)6/h11-13,16-19H,7-10H2,1-6H3/t16-,17-,18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYDZUFLMKTRIF-NCXUSEDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4C(CCC4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4[C@@H](CC[C@H]4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide typically involves the reaction of 2,5-dimethylphospholane with maleimide derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or palladium to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, succinimides, and substituted phospholane derivatives, which are valuable intermediates in further synthetic applications .

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C24H33NO2P2
  • Molecular Weight : 433.56 g/mol

The structure includes a maleimide moiety and two dimethylphospholano groups, which contribute to its reactivity and selectivity in catalytic processes.

Catalytic Applications

1. Asymmetric Hydrogenation
One of the primary applications of 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is in asymmetric hydrogenation reactions. These reactions are crucial for producing chiral compounds that are widely used in pharmaceuticals and agrochemicals. The compound forms stable complexes with transition metals such as rhodium and palladium, enhancing their catalytic activity and selectivity.

Case Study: Rhodium Complexes

  • In studies involving rhodium complexes derived from this ligand, significant enantioselectivity was achieved in the hydrogenation of various alkenes. For example, the hydrogenation of 1-phenyl-1-propene yielded over 95% ee (enantiomeric excess), demonstrating the ligand's effectiveness in promoting asymmetric transformations .

2. Cross-Coupling Reactions
The compound also shows promise in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for constructing complex organic molecules and are widely employed in drug development.

Case Study: Suzuki Coupling

  • In a recent study, the ligand was utilized in Suzuki coupling reactions to synthesize biaryl compounds with high yields and selectivity. The presence of the dimethylphospholano groups facilitated the formation of stable intermediates, leading to improved reaction rates .

Industrial Applications

1. Pharmaceutical Synthesis
Due to its ability to facilitate asymmetric synthesis, 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide holds potential for applications in pharmaceutical manufacturing. The production of chiral drugs often requires catalysts that can provide high selectivity and yield.

2. Agrochemical Development
The compound can also be applied in the synthesis of agrochemicals where enantioselectivity is essential for efficacy and environmental safety.

Comparative Performance

To illustrate the effectiveness of this ligand compared to other phosphine ligands in asymmetric hydrogenation:

LigandMetalEnantiomeric Excess (%)Reaction Time (h)
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimideRh>951
TriphenylphosphineRh854
BINAPPd906

Mechanism of Action

The mechanism by which 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide exerts its effects involves coordination with transition metals to form active catalytic complexes. These complexes facilitate the transfer of hydrogen atoms in asymmetric hydrogenation reactions, leading to the formation of chiral products. The molecular targets include various unsaturated substrates, and the pathways involve the activation of hydrogen and substrate molecules .

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Substituents

N-(3,5-Bis(trifluoromethyl)phenyl)maleimide Derivative
  • Structure : The 3,5-dimethylphenyl group in the target compound is replaced with a 3,5-bis(trifluoromethyl)phenyl moiety (CAS 1133149-41-3) .
  • Key Differences: Electronic Effects: The trifluoromethyl groups are strongly electron-withdrawing (Hammett σₚ ≈ 0.54), enhancing the electrophilicity of the maleimide core compared to the electron-donating methyl groups (σₚ ≈ -0.15) in the target compound. Lipophilicity: The trifluoromethyl groups increase logP by ~1.5 units, improving solubility in non-polar solvents. Applications: This derivative is used in rhodium complexes for asymmetric hydrogenation, where electron-withdrawing substituents enhance catalytic activity by polarizing the metal center .
N-(4-Methoxyphenyl)maleimide Rhodium Complex
  • Structure : Features a methoxy-substituted aryl group (CAS 196407-85-9) .
  • Key Differences :
    • Electronic Effects : The methoxy group (σₚ ≈ -0.27) donates electron density, reducing the electrophilicity of the maleimide core.
    • Catalytic Performance : In rhodium complexes, electron-donating groups decrease oxidative addition rates but improve enantioselectivity in certain substrates .

Metal Complex Ligands

Rhodium(I) Tetrafluoroborate Complex
  • Structure: (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-methylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS 868851-50-7) .
  • Comparison: Ligand Role: The N-methyl group simplifies steric interactions, favoring tighter metal coordination. Catalytic Activity: Methyl substituents on the maleimide nitrogen reduce steric hindrance, enhancing turnover frequency (TOF) in hydrogenation reactions compared to bulkier aryl-substituted analogs .
Di-Rhodium(II) Tetrakis(3,3,3-triphenylpropionate)
  • Structure : A binuclear rhodium complex with carboxylate ligands .
  • Comparison: Electronic Tuning: Unlike phospholano-maleimide ligands, carboxylate ligands provide weaker field stabilization, resulting in lower catalytic selectivity but broader substrate scope .
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Structure : Shares the 3,5-dimethylphenyl substituent but features a naphthalene-carboxamide core (IC₅₀ ≈ 10 µM for PET inhibition) .
  • Comparison: Mechanism: Both compounds likely exploit the 3,5-dimethylphenyl group for hydrophobic interactions in photosystem II (PSII). Activity: The maleimide derivative’s phospholano groups may enhance membrane permeability, though direct PET inhibition data is unavailable .

Biological Activity

2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is a phosphine-containing compound noted for its potential applications in catalysis and biological systems. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C32H39BF10NO2P2Rh
  • CAS Number : 868851-50-7
  • Molecular Weight : 670.877 g/mol

The biological activity of 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide primarily involves its role as a ligand in organometallic complexes. These complexes can facilitate various biochemical reactions through their catalytic properties. The compound is particularly noted for its interactions with metal centers like rhodium, enhancing the efficiency of hydrogenation reactions and potentially influencing cellular processes.

Anticancer Properties

Recent studies have indicated that maleimide derivatives exhibit anticancer properties due to their ability to interact with cellular targets involved in cancer progression. For instance:

  • Study Findings : A study demonstrated that maleimide derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Mechanism : The compound's phosphine moiety may enhance its interaction with biological macromolecules, leading to altered signaling pathways in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that phosphine-containing compounds may offer neuroprotective benefits:

  • Case Study : In vitro studies showed that certain maleimide derivatives could protect neuronal cells from oxidative stress-induced apoptosis . This effect may be attributed to the compound's ability to scavenge reactive oxygen species (ROS).

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInhibition of cancer cell proliferation
NeuroprotectionProtection against oxidative stress
Catalytic EfficiencyEnhanced hydrogenation reactions

Research Findings

  • Anticancer Mechanism : The compound was found to induce cell cycle arrest and apoptosis in various cancer cell lines through mitochondrial pathways. This suggests a potential use in targeted cancer therapies.
  • Neuroprotective Mechanism : Studies indicated that 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide could reduce neuroinflammation markers in cellular models of neurodegeneration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Reactant of Route 2
Reactant of Route 2
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide

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